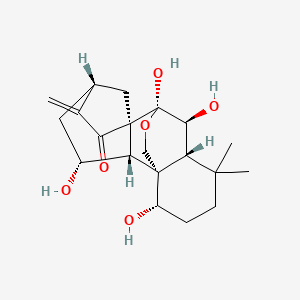
Hetisine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hetisine hydrochloride is a compound belonging to the class of diterpenoid alkaloids. These alkaloids are primarily found in plants from the genera Aconitum and Delphinium in the Ranunculaceae family. Hetisine-type diterpenoid alkaloids are characterized by a heptacyclic hetisane skeleton formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type diterpenoid alkaloid . This compound has garnered significant attention due to its diverse pharmacological activities, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties .
准备方法
The synthesis of hetisine hydrochloride involves complex chemical reactions due to its intricate structure. The synthetic routes typically start with the extraction of precursor compounds from natural sources, followed by a series of chemical transformations to form the heptacyclic hetisane skeleton. Industrial production methods often involve the use of advanced organic synthesis techniques, including multi-step reactions under controlled conditions to ensure the purity and yield of the final product .
化学反应分析
Hetisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the pharmacological properties of the compound .
科学研究应用
Hetisine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of complex diterpenoid alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound is explored for its antiarrhythmic properties, making it a candidate for developing new cardiovascular drugs.
作用机制
The mechanism of action of hetisine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the heart’s rhythm. The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .
相似化合物的比较
Hetisine hydrochloride is compared with other similar diterpenoid alkaloids, such as lappaconitine and crassicauline A. While all these compounds share a common structural framework, this compound is unique due to its heptacyclic hetisane skeleton and specific pharmacological activities. Similar compounds include:
Lappaconitine: Known for its analgesic properties.
Crassicauline A: Used for its anti-inflammatory effects.
3-Acetylaconitine: Another analgesic agent with a different structural subtype.
属性
IUPAC Name |
(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJNFPYTJQUYMD-HNYNTCTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
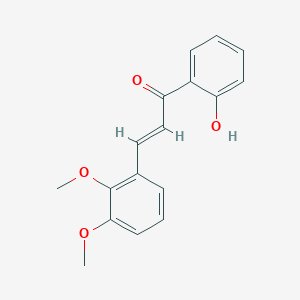
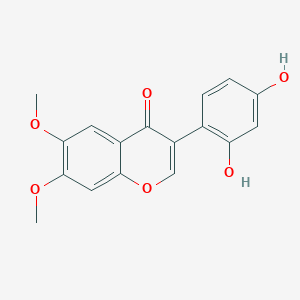
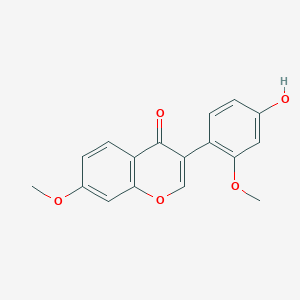

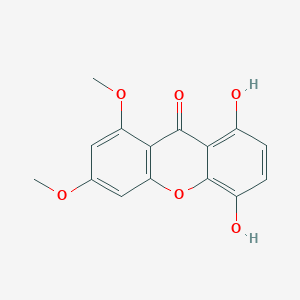
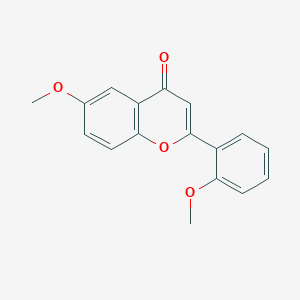
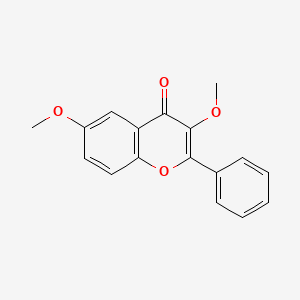
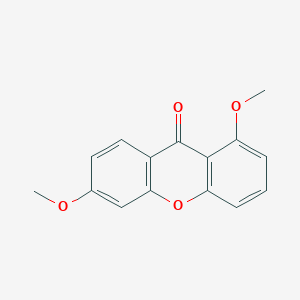
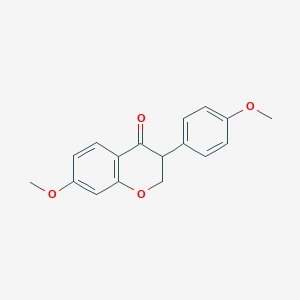
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)
